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molecular formula C10H6N4O5S B8747306 3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide CAS No. 64724-88-5

3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

Cat. No. B8747306
M. Wt: 294.25 g/mol
InChI Key: QFPGKQYYQDTOFV-UHFFFAOYSA-N
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Patent
US04379156

Procedure details

By following the procedure of the first part of Example 1, but using m-nitrobenzoyl chloride (27.8 g), 2-amino-5-nitrothiazole (21.8 g) and pyridine (100 ml), there was obtained 3-nitro-N-(5-nitro-2-thiazolyl)benzamide, m.pt 200°-201°, after recrystallisation from acetic acid.
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7](Cl)=[O:8])([O-:3])=[O:2].[NH2:13][C:14]1[S:15][C:16]([N+:19]([O-:21])=[O:20])=[CH:17][N:18]=1>N1C=CC=CC=1>[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([NH:13][C:14]1[S:15][C:16]([N+:19]([O-:21])=[O:20])=[CH:17][N:18]=1)=[O:8])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
27.8 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)Cl)C=CC1
Step Two
Name
Quantity
21.8 g
Type
reactant
Smiles
NC=1SC(=CN1)[N+](=O)[O-]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=O)NC=2SC(=CN2)[N+](=O)[O-])C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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